molecular formula C22H27BO6 B12432222 Methyl 2-[(4-methoxyphenyl)methoxy]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Methyl 2-[(4-methoxyphenyl)methoxy]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No.: B12432222
M. Wt: 398.3 g/mol
InChI Key: IZPKXHJOTCEZDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[(4-methoxyphenyl)methoxy]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a boronate ester group, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The compound’s structure includes a methoxyphenyl group and a benzoate ester, making it a valuable intermediate in the synthesis of various complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[(4-methoxyphenyl)methoxy]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves the following steps:

    Formation of the Boronate Ester: The reaction between 4-bromo-2-(4-methoxyphenyl)methoxybenzoic acid and bis(pinacolato)diboron in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base, such as potassium carbonate, in a solvent like dimethylformamide or toluene.

    Esterification: The resulting boronic acid intermediate is then esterified using methanol and a catalytic amount of sulfuric acid to yield the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Types of Reactions:

    Suzuki-Miyaura Cross-Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or styrene derivatives.

    Oxidation: The boronate ester group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Palladium Catalysts: Tetrakis(triphenylphosphine)palladium(0), palladium acetate.

    Bases: Potassium carbonate, sodium hydroxide.

    Solvents: Dimethylformamide, toluene, methanol.

    Oxidizing Agents: Hydrogen peroxide, sodium perborate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Major Products Formed:

    Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

    Phenols: Formed through oxidation of the boronate ester group.

    Alcohols: Formed through reduction of the ester group.

Chemistry:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Catalysis: Employed in catalytic processes, particularly in cross-coupling reactions.

Biology:

    Bioconjugation: Utilized in the modification of biomolecules for research and diagnostic purposes.

Medicine:

    Drug Development: Serves as a building block in the synthesis of potential drug candidates, particularly in the development of anti-cancer and anti-inflammatory agents.

Industry:

    Material Science: Used in the synthesis of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The compound exerts its effects primarily through its boronate ester group, which participates in various chemical reactions. In Suzuki-Miyaura cross-coupling, the boronate ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. The methoxyphenyl and benzoate groups provide stability and reactivity, facilitating the compound’s use in diverse applications.

Comparison with Similar Compounds

    Phenylboronic Acid: Lacks the ester and methoxyphenyl groups, making it less versatile in certain reactions.

    4-Methoxyphenylboronic Acid: Similar in structure but lacks the benzoate ester group.

    Methyl 4-boronobenzoate: Similar but lacks the methoxyphenyl group.

Uniqueness: Methyl 2-[(4-methoxyphenyl)methoxy]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is unique due to its combination of a boronate ester, methoxyphenyl, and benzoate ester groups. This combination provides enhanced reactivity and stability, making it a valuable intermediate in organic synthesis and various scientific research applications.

Properties

Molecular Formula

C22H27BO6

Molecular Weight

398.3 g/mol

IUPAC Name

methyl 2-[(4-methoxyphenyl)methoxy]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

InChI

InChI=1S/C22H27BO6/c1-21(2)22(3,4)29-23(28-21)16-9-12-18(20(24)26-6)19(13-16)27-14-15-7-10-17(25-5)11-8-15/h7-13H,14H2,1-6H3

InChI Key

IZPKXHJOTCEZDS-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)OC)OCC3=CC=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.